molecular formula C9H10ClNO4 B8083662 (S)-4-Carboxyphenylglycine hydrochloride

(S)-4-Carboxyphenylglycine hydrochloride

Cat. No.: B8083662
M. Wt: 231.63 g/mol
InChI Key: HLPBNJOKBPBWGL-UHFFFAOYSA-N
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Description

(S)-4-Carboxyphenylglycine hydrochloride is a chemical compound with significant importance in various scientific fields It is a derivative of phenylglycine, characterized by the presence of a carboxyl group at the para position of the phenyl ring and an additional hydrochloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Carboxyphenylglycine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of appropriate starting materials, such as phenylglycine derivatives.

    Reaction Conditions: The reaction conditions often include the use of solvents like methanol or ethanol, along with catalysts to facilitate the reaction.

    Hydrochloride Addition: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of (S)-4-Carboxyphenylglycine.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Carboxyphenylglycine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

(S)-4-Carboxyphenylglycine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its role as an inhibitor or activator of specific enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (S)-4-Carboxyphenylglycine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of enzymes, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (S)-4-Carboxyphenylglycine hydrochloride include:

    Phenylglycine: A precursor in the synthesis of this compound.

    4-Carboxyphenylalanine: Another derivative with similar structural features.

    4-Hydroxyphenylglycine: A compound with a hydroxyl group instead of a carboxyl group.

Uniqueness

The uniqueness of this compound lies in its specific structural features and the presence of both carboxyl and hydrochloride groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(carboxymethylamino)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4.ClH/c11-8(12)5-10-7-3-1-6(2-4-7)9(13)14;/h1-4,10H,5H2,(H,11,12)(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLPBNJOKBPBWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NCC(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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